4-Chloro-N'-[(Z)-(4-fluorophenyl)[4-(piperidin-1-YL)phenyl]methylidene]benzohydrazide
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Overview
Description
4-Chloro-N’-[(Z)-(4-fluorophenyl)[4-(piperidin-1-yl)phenyl]methylidene]benzohydrazide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N’-[(Z)-(4-fluorophenyl)[4-(piperidin-1-yl)phenyl]methylidene]benzohydrazide typically involves the condensation of 4-chlorobenzohydrazide with an appropriate aldehyde or ketone derivative. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N’-[(Z)-(4-fluorophenyl)[4-(piperidin-1-yl)phenyl]methylidene]benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-Chloro-N’-[(Z)-(4-fluorophenyl)[4-(piperidin-1-yl)phenyl]methylidene]benzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Material Science: The compound’s unique structural properties make it a candidate for use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 4-Chloro-N’-[(Z)-(4-fluorophenyl)[4-(piperidin-1-yl)phenyl]methylidene]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, thereby modulating various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N’-[(1Z)-(4-{2-[4-(trifluoromethyl)piperidin-1-yl]ethoxy}phenyl)methylidene]benzohydrazide
- 4-Chloro-N’-[(2-((4-fluorobenzyl)oxy)-1-naphthyl)methylene]benzohydrazide
Uniqueness
4-Chloro-N’-[(Z)-(4-fluorophenyl)[4-(piperidin-1-yl)phenyl]methylidene]benzohydrazide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H23ClFN3O |
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Molecular Weight |
435.9 g/mol |
IUPAC Name |
4-chloro-N-[(Z)-[(4-fluorophenyl)-(4-piperidin-1-ylphenyl)methylidene]amino]benzamide |
InChI |
InChI=1S/C25H23ClFN3O/c26-21-10-4-20(5-11-21)25(31)29-28-24(18-6-12-22(27)13-7-18)19-8-14-23(15-9-19)30-16-2-1-3-17-30/h4-15H,1-3,16-17H2,(H,29,31)/b28-24+ |
InChI Key |
ZHMIXEYRSLJLTI-ZZIIXHQDSA-N |
Isomeric SMILES |
C1CCN(CC1)C2=CC=C(C=C2)/C(=N/NC(=O)C3=CC=C(C=C3)Cl)/C4=CC=C(C=C4)F |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C(=NNC(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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